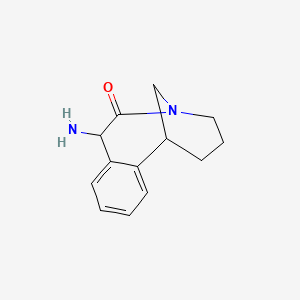
3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-” typically involves multiple steps, including the formation of the core ring structure and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the ring structure through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group through nucleophilic substitution or reductive amination.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups and achieve different hydrogenation states.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Methano-3H-3-benzazonin-2(1H)-one: A structurally related compound with similar properties.
1-Amino-4,5,6,7-tetrahydro-3H-3-benzazonin-2-one: Another related compound with slight variations in the ring structure and functional groups.
Uniqueness
“3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-” is unique due to its specific ring structure and functionalization, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
228877-61-0 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
8-amino-10-azatricyclo[8.3.1.02,7]tetradeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C13H16N2O/c14-12-11-6-2-1-5-10(11)9-4-3-7-15(8-9)13(12)16/h1-2,5-6,9,12H,3-4,7-8,14H2 |
Clave InChI |
UDPSYOIOZFCNBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(C1)C(=O)C(C3=CC=CC=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


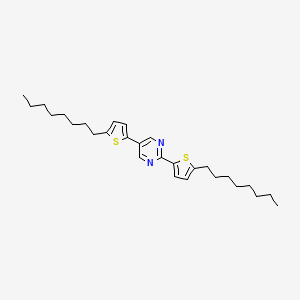
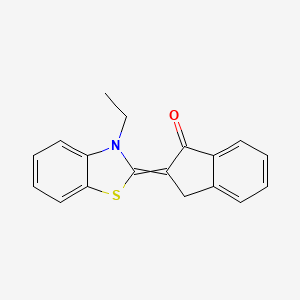

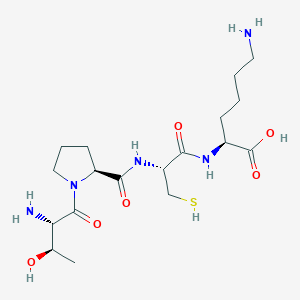
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
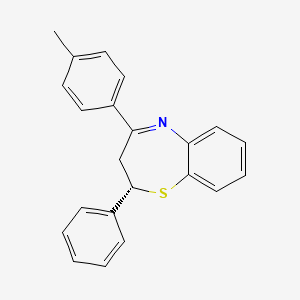
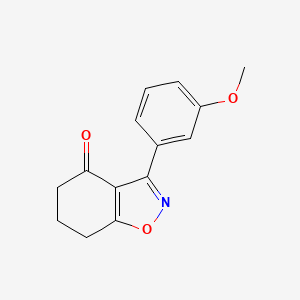
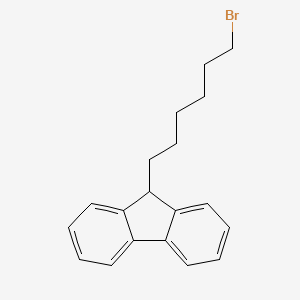
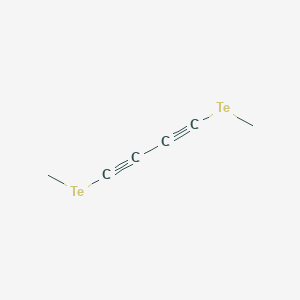
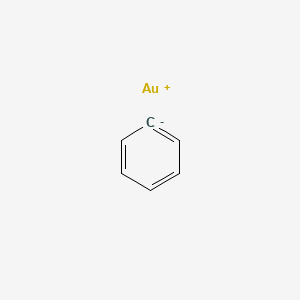

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
